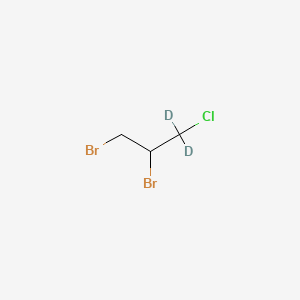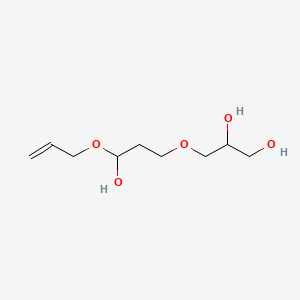
3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol is an organic compound with the molecular formula C9H18O5 It is characterized by the presence of an allyloxy group, hydroxy groups, and a propane-1,2-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol typically involves the reaction of allyl alcohol with glycidol. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to catalyze the reaction. The reaction can be represented as follows:
Allyl alcohol+GlycidolBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The allyloxy group can be reduced to form saturated alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals due to its solubility and reactivity.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Allyloxy)propane-1,2-diol
- 3-(3-(Methoxy)hydroxypropoxy)propane-1,2-diol
- 3-(3-(Butyloxy)hydroxypropoxy)propane-1,2-diol
Uniqueness
3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol is unique due to the presence of both allyloxy and hydroxy groups, which confer distinct reactivity and solubility properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
93982-41-3 |
|---|---|
Fórmula molecular |
C9H18O5 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(3-hydroxy-3-prop-2-enoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H18O5/c1-2-4-14-9(12)3-5-13-7-8(11)6-10/h2,8-12H,1,3-7H2 |
Clave InChI |
WZNPFTFNSFSTNM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(CCOCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




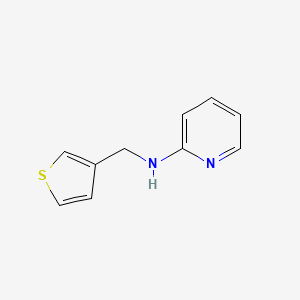

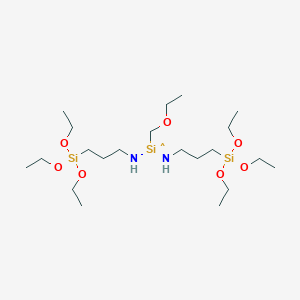
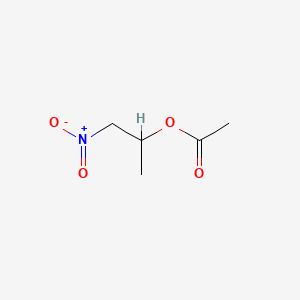
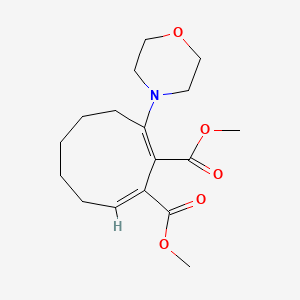
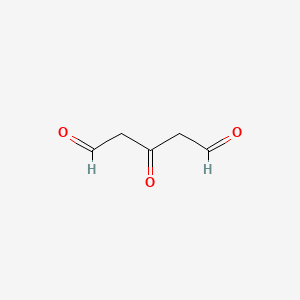
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
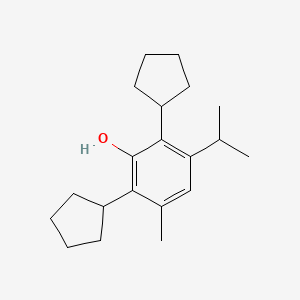
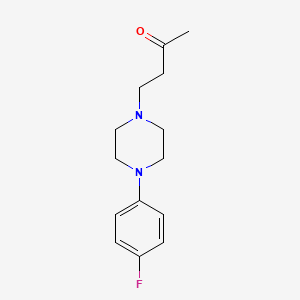
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)

